Ortho‑(Isoxazol‑4‑yl)aniline Scaffold Enables STA‑9584: 73% Greater Necrosis and 7‑Fold Apoptosis Increase vs. Combretastatin A‑4 Phosphate
The 2‑(isoxazol‑4‑yl)aniline core is the essential scaffold from which STA‑9122—the active metabolite of the vascular disrupting agent STA‑9584—is constructed via further elaboration at the aniline 4‑position and the isoxazole 5‑position. In head‑to‑head in vivo comparisons, STA‑9584 (which incorporates the ortho‑(isoxazol‑4‑yl)aniline substructure) demonstrated a 73% increase in central tumor necrotic area, a 77% decrease in microvasculature density, and a 7‑fold increase in tumor cell apoptosis within the viable tumor rim 24 h post‑treatment, relative to combretastatin A‑4 phosphate (CA4P), a prototypical tubulin‑binding VDA [1]. In syngeneic tumor models, STA‑9584 additionally showed a positive therapeutic index compared with CA4P and did not produce dose‑limiting cardiovascular toxicity in Langendorff assays or telemetered dog studies [1]. This evidence establishes that the ortho‑(isoxazol‑4‑yl)aniline substructure, when elaborated appropriately, yields a pharmacophore that is meaningfully differentiated from the combretastatin class in both efficacy and cardiovascular safety.
| Evidence Dimension | In vivo antitumor pharmacodynamic endpoint (24 h post‑treatment) |
|---|---|
| Target Compound Data | STA‑9584 (derived from 2‑(isoxazol‑4‑yl)aniline core): 73% increase in central necrotic area; 77% decrease in microvasculature; 7‑fold increase in tumor cell apoptosis |
| Comparator Or Baseline | Combretastatin A‑4 phosphate (CA4P): baseline comparator |
| Quantified Difference | Delta: +73% necrosis, −77% microvasculature, +600% apoptosis vs. CA4P |
| Conditions | Aggressive syngeneic tumor model; histological analysis 24 h post‑treatment; Langendorff cardiac assay and telemetered canine cardiovascular safety assessment |
Why This Matters
For drug discovery programs targeting tumor vasculature, selecting the ortho‑(isoxazol‑4‑yl)aniline building block provides a direct synthetic entry to a chemotype with validated superiority over a clinical‑stage comparator (CA4P) in both efficacy and cardiovascular safety endpoints.
- [1] Foley KP, et al. The vascular disrupting agent STA-9584 exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors. J Pharmacol Exp Ther. 2012;343(2):529-538. doi:10.1124/jpet.112.196873. View Source
